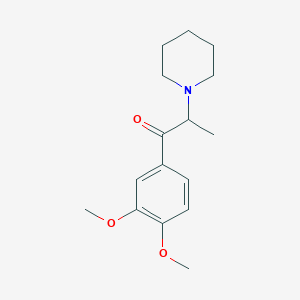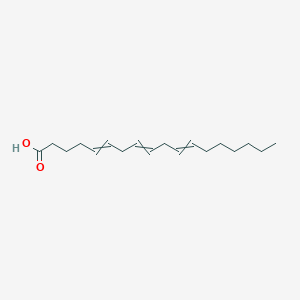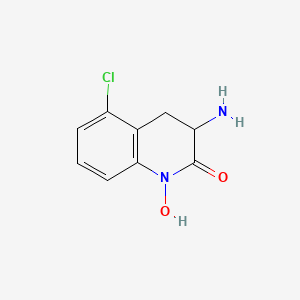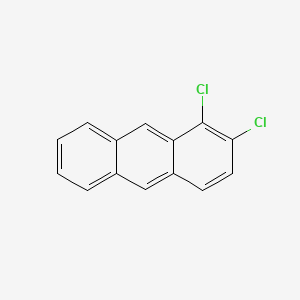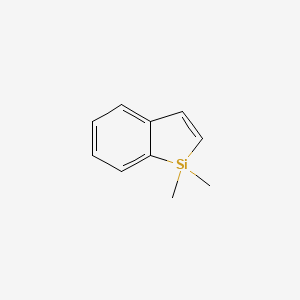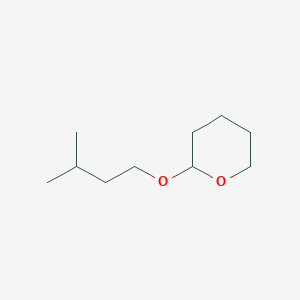
2H-Pyran, tetrahydro-2-(3-methylbutoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran with 3-methylbutanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the pyran ring and the 3-methylbutoxy group.
Another approach involves the use of 3,4-dihydropyran as a starting material. This compound can undergo a nucleophilic substitution reaction with 3-methylbutanol, again in the presence of an acid catalyst, to yield the desired product. The reaction conditions for this method are similar to those used in the first approach, with the reaction typically being carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- may involve large-scale batch or continuous processes The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of starting materials
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions and the conditions under which they occur depend on the functional groups present in the compound and the reagents used.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and result in the formation of oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions typically occur under mild conditions and result in the formation of reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions can occur at the ether linkage, with common nucleophiles such as halides or alkoxides. These reactions typically occur under basic conditions and result in the formation of substituted derivatives of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives such as aldehydes or carboxylic acids, while reduction reactions may yield reduced derivatives such as alcohols. Substitution reactions may yield substituted derivatives with different functional groups attached to the pyran ring.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. Its unique structural properties make it a valuable intermediate in the synthesis of various heterocyclic compounds.
Biology: In biology, the compound is used as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for studying biological processes at the molecular level.
Medicine: In medicine, the compound has potential applications as a drug candidate. Its unique structural properties and ability to interact with biological targets make it a promising candidate for the development of new therapeutic agents.
Industry: In industry, the compound is used as a precursor for the synthesis of various industrial chemicals. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of a wide range of products.
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with proteins and nucleic acids, which can modulate their activity and function. The specific molecular targets and pathways involved depend on the specific application of the compound.
For example, in biological applications, the compound may interact with enzymes or receptors to modulate their activity. In medicinal applications, the compound may interact with specific biological targets to exert its therapeutic effects. The exact mechanism of action is still under investigation and may vary depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
2H-Pyran, tetrahydro-2-(3-methylbutoxy)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2H-Pyran, tetrahydro-2-methyl-: This compound has a similar pyran ring structure but with a methyl group instead of a 3-methylbutoxy group. The presence of the 3-methylbutoxy group in 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- imparts different chemical and physical properties to the compound.
2H-Pyran, 2-butoxytetrahydro-: This compound has a butoxy group instead of a 3-methylbutoxy group. The different substituents on the pyran ring result in different reactivity and applications for the compound.
Tetrahydropyran: This compound is the parent structure of 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- and lacks any substituents on the pyran ring. The presence of the 3-methylbutoxy group in 2H-Pyran, tetrahydro-2-(3-methylbutoxy)- imparts unique properties to the compound that are not present in tetrahydropyran.
Propriétés
Numéro CAS |
60564-80-9 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-(3-methylbutoxy)oxane |
InChI |
InChI=1S/C10H20O2/c1-9(2)6-8-12-10-5-3-4-7-11-10/h9-10H,3-8H2,1-2H3 |
Clé InChI |
DHDKLGMTNBVEIS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
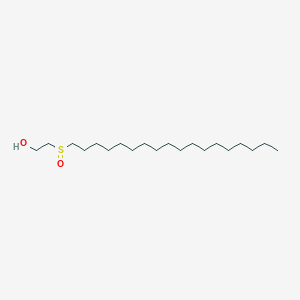
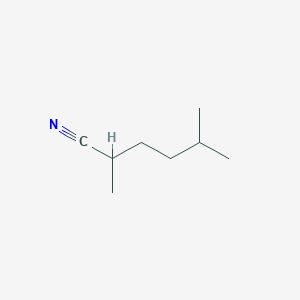
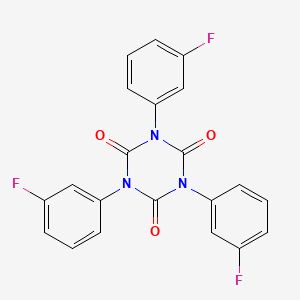

![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
![1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane](/img/structure/B14622039.png)

![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
